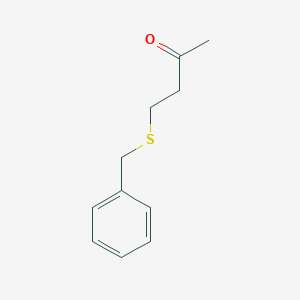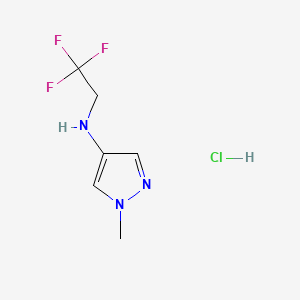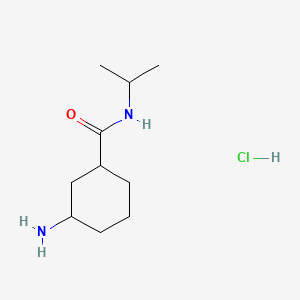![molecular formula C13H19N3O4S B13457940 Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl ester group, a pyrimidine sulfonyl moiety, and an azetidine ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods are efficient and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Common reagents used in these processes include di-tert-butyl dicarbonate, sodium bicarbonate, and various organic solvents .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: Another azetidine derivative used in similar applications.
tert-Butyl 3-oxoazetidine-1-carboxylate: A related compound with different functional groups.
tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate: Shares structural similarities and is used in comparable research fields.
Uniqueness
Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate is unique due to its combination of a pyrimidine sulfonyl group and an azetidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific disciplines.
Propiedades
Fórmula molecular |
C13H19N3O4S |
|---|---|
Peso molecular |
313.37 g/mol |
Nombre IUPAC |
tert-butyl 3-(pyrimidin-2-ylsulfonylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-7-10(8-16)9-21(18,19)11-14-5-4-6-15-11/h4-6,10H,7-9H2,1-3H3 |
Clave InChI |
XFOQTJSKPXXQBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



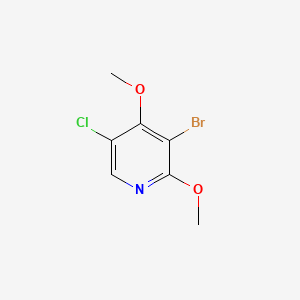
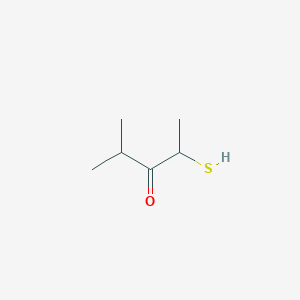
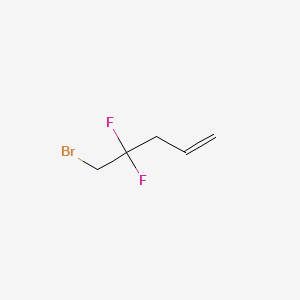
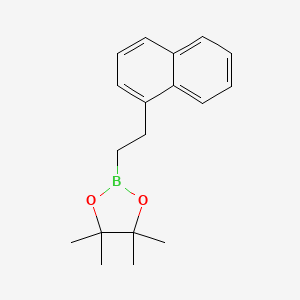
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
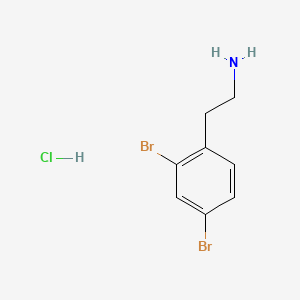
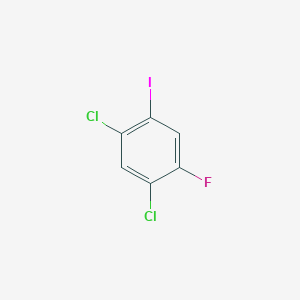
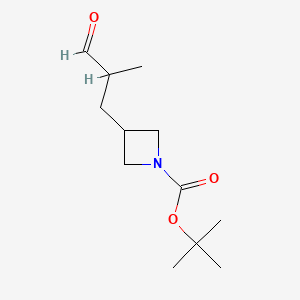
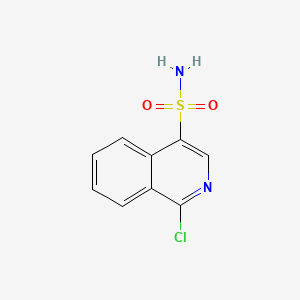
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
